molecular formula C15H15FN2O B13934953 7-Benzyl-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridin-2-OL

7-Benzyl-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridin-2-OL

Cat. No.: B13934953
M. Wt: 258.29 g/mol
InChI Key: PQRQTAMGEWHMTO-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydrogenation: The tetrahydro derivative can be obtained by hydrogenation of the naphthyridine core using catalysts like palladium on carbon (Pd/C).

    Benzylation: The phenylmethyl group can be introduced via benzylation reactions using benzyl halides and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine derivatives with additional oxygen functionalities, while reduction could lead to fully saturated naphthyridine rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    1,7-Naphthyridin-2(1H)-one: Lacks the fluorine and phenylmethyl groups.

    3-Fluoro-1,7-naphthyridine: Lacks the tetrahydro and phenylmethyl groups.

    7-Benzyl-1,7-naphthyridin-2(1H)-one: Lacks the fluorine and tetrahydro groups.

Uniqueness

1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- is unique due to the combination of its fluorine, tetrahydro, and phenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

7-benzyl-3-fluoro-1,5,6,8-tetrahydro-1,7-naphthyridin-2-one

InChI

InChI=1S/C15H15FN2O/c16-13-8-12-6-7-18(10-14(12)17-15(13)19)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19)

InChI Key

PQRQTAMGEWHMTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=C(C(=O)N2)F)CC3=CC=CC=C3

Origin of Product

United States

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